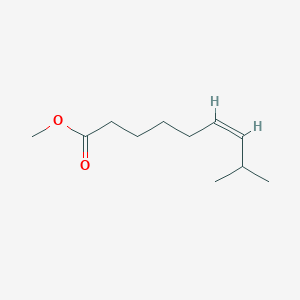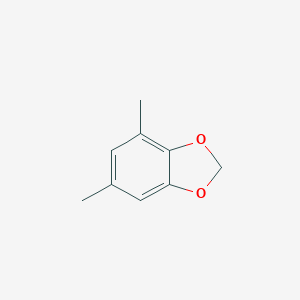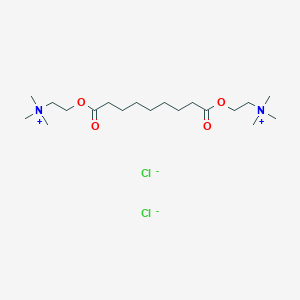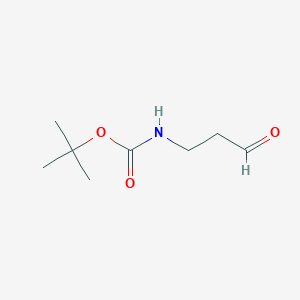
(3-Oxo-propyl)-carbamic acid tert-butyl ester
Overview
Description
(3-Oxo-propyl)-carbamic acid tert-butyl ester, also known as tert-butyl 3-oxopropylcarbamate, is a versatile and useful reagent in organic synthesis. It is a versatile and useful reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. This reagent has been used in a variety of applications, ranging from the synthesis of small molecules and peptides to the preparation of polymers and other large molecules. It has also been used as a catalyst in organic reactions.
Scientific Research Applications
Synthesis and Chemical Reactions
- Preparation and Reactions : (3-Oxo-propyl)-carbamic acid tert-butyl ester is utilized in various synthetic processes. For instance, it plays a role in the Diels‐Alder reaction of amido substituted furans, demonstrating its utility in the synthesis of complex organic compounds (Padwa, Brodney, & Lynch, 2003).
- Intramolecular Reactions : This compound is also involved in diastereoselective intramolecular α-amidoalkylation reactions, highlighting its significance in asymmetric synthesis, which is a critical aspect of pharmaceutical chemistry (Garcia, Arrasate, Lete, & Sotomayor, 2006).
- Asymmetric Mannich Reaction : Another application is observed in its use in asymmetric Mannich reactions, which are essential for creating chiral molecules used in drug synthesis (Yang, Pan, & List, 2009).
Polymerization and Material Science
- Ring-Opening Polymerization : This compound is used in the anionic ring-opening polymerization of amino acid-derived cyclic carbonates, indicating its importance in the field of polymer science and material engineering (Sanda, Kamatani, & Endo, 2001).
Organic Synthesis and Drug Development
- Deprotection in Organic Synthesis : It plays a role in the deprotection of tert-butyl carbamates, esters, and ethers in organic synthesis. This process is crucial in the multi-step synthesis of complex organic molecules, often used in drug development (Li et al., 2006).
Antimicrobial Applications
- Antimicrobial Activity : Derivatives of this compound have been studied for their antimicrobial activity, demonstrating its potential in the development of new antimicrobial agents (Zanatta, Borchhardt, Alves, Coelho, Squizani, Marchi, Bonacorso, & Martins, 2006).
Biological Studies and Therapeutics
- Inhibitors in Biochemical Research : The compound has been investigated as an inhibitor in biochemical studies, specifically in the context of N-acylethanolamine acid amidase inhibitors, which are relevant in anti-inflammatory research (Duranti et al., 2012).
Surface Chemistry and Functionalization
- Surface Functionalization : This compound is involved in the thermal cleavage of grafted esters for the preparation of solid surfaces functionalized with carboxylic acids, contributing to advancements in surface chemistry (Dugas & Chevalier, 2011).
Safety and Hazards
The compound is labeled with the signal word “Danger” and the hazard statement H301, which indicates that it is toxic if swallowed . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
tert-butyl N-(3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h6H,4-5H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDSDVASYUUDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347343 | |
| Record name | tert-Butyl N-(3-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58885-60-2 | |
| Record name | tert-Butyl N-(3-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (3-oxopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying (3-Oxo-propyl)-carbamic acid tert-butyl ester in the context of HIV-1?
A1: The provided research abstract focuses on the complex formed between HIV-1 protease and this compound, suggesting the compound's potential as an HIV-1 protease inhibitor. [] HIV-1 protease is an enzyme crucial for viral replication. Inhibiting its activity is a key strategy in developing antiretroviral drugs to manage HIV infection. Therefore, studying the interaction between this compound and HIV-1 protease offers valuable insights into potential new treatment avenues.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

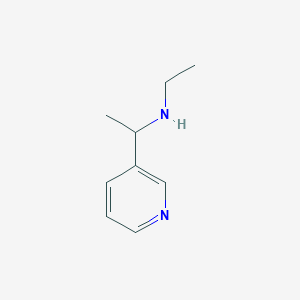
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)

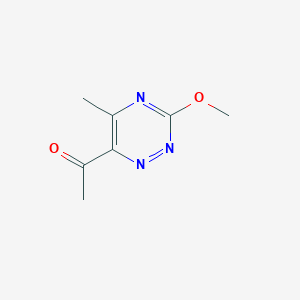
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)
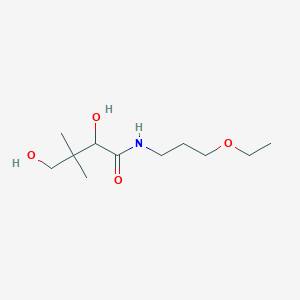
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
